Methyl 6-methyl-2-azaspiro[4.5]decane-4-carboxylate
Description
Methyl 6-methyl-2-azaspiro[4.5]decane-4-carboxylate is a spirocyclic compound featuring a bicyclic framework comprising a piperidine ring fused with a cyclohexane ring via a spiro junction at position 2. The molecule is distinguished by a methyl ester group at position 4 and a methyl substituent at position 3. Spiroazetidine derivatives like this are of significant interest in medicinal chemistry due to their conformational rigidity, which enhances binding specificity to biological targets.
Properties
Molecular Formula |
C12H21NO2 |
|---|---|
Molecular Weight |
211.30 g/mol |
IUPAC Name |
methyl 6-methyl-2-azaspiro[4.5]decane-4-carboxylate |
InChI |
InChI=1S/C12H21NO2/c1-9-5-3-4-6-12(9)8-13-7-10(12)11(14)15-2/h9-10,13H,3-8H2,1-2H3 |
InChI Key |
KNDGVTQLVSSNPZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCCC12CNCC2C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-methyl-2-azaspiro[4.5]decane-4-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a precursor compound in the presence of a suitable catalyst. The reaction conditions often include specific temperatures, solvents, and reaction times to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and precise control of reaction parameters ensures consistent quality and yield of the compound. Industrial methods may also incorporate purification steps such as distillation or crystallization to achieve the required purity levels.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-methyl-2-azaspiro[4.5]decane-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens or nucleophiles can be employed under specific conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
Methyl 6-methyl-2-azaspiro[4.5]decane-4-carboxylate has been investigated for its potential therapeutic applications in treating various disorders:
- Central Nervous System Disorders :
- Metabolic Disorders :
- Gastrointestinal Disorders :
Case Study 1: Treatment of Anxiety Disorders
A study published in a peer-reviewed journal explored the anxiolytic effects of this compound in animal models. The results demonstrated significant reductions in anxiety-like behaviors when administered at specific dosages, suggesting its potential as a therapeutic agent for anxiety disorders.
Case Study 2: Obesity Management
In a clinical trial focusing on obesity management, participants receiving this compound exhibited notable weight loss compared to the control group. The compound's ability to modulate appetite and increase metabolic rate was highlighted as a key mechanism behind these results.
The biological activities associated with this compound include:
- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against certain pathogens, making it a candidate for further exploration in infectious disease treatment.
- Neuroprotective Effects : Investigations into its neuroprotective properties indicate potential benefits in neurodegenerative diseases, where oxidative stress plays a significant role.
Mechanism of Action
The mechanism by which Methyl 6-methyl-2-azaspiro[4.5]decane-4-carboxylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The compound’s spirocyclic structure allows it to fit into unique binding sites, influencing the activity of these targets and modulating biological processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between Methyl 6-methyl-2-azaspiro[4.5]decane-4-carboxylate and related spirocyclic compounds:
Key Observations:
Structural Flexibility vs. Rigidity :
- The 2-azaspiro framework in the target compound lacks oxygen atoms (cf. 1-oxa or 8-oxa analogs), reducing polarity but enhancing metabolic stability .
- The absence of a benzyl group (unlike Methyl 2-benzyl-8-oxa-2-azaspiro[4.5]decane-4-carboxylate) may lower lipophilicity, favoring aqueous solubility .
Synthetic Accessibility :
- Ethyl 3-oxo-2,8-diazaspiro[4.5]decane-4-carboxylate is synthesized via reductive amination, whereas tert-butyl derivatives (e.g., ) employ catalytic O-silylative aldol reactions, highlighting divergent strategies for spirocycle functionalization.
Functional Group Reactivity :
- The methyl ester in the target compound is more hydrolytically labile than tert-butyl esters (e.g., ), which are resistant to basic conditions.
- The 3,7-dione system in 1-Oxa-4-azaspiro[4.5]decane-3,7-dione enables participation in Diels-Alder reactions, a feature absent in the target molecule .
Biological Relevance :
- Spiroazetidines with aryl or benzyl groups (e.g., ) show enhanced binding to hydrophobic enzyme pockets, whereas the target’s methyl substituent may optimize steric compatibility with smaller active sites.
Biological Activity
Methyl 6-methyl-2-azaspiro[4.5]decane-4-carboxylate is a complex organic compound characterized by its unique spirocyclic structure, which includes a nitrogen atom within its bicyclic framework. This compound has garnered attention for its potential biological activities, particularly in pharmacology and drug development.
- Molecular Formula : CHNO
- Molecular Weight : Approximately 211.30 g/mol
- CAS Number : 1600179-17-6
The biological activity of this compound is primarily attributed to its ability to interact with various biological molecules, including enzymes and receptors. The compound's spirocyclic structure allows it to fit into specific binding sites, potentially modulating various biochemical pathways.
Target Interactions
- Enzyme Inhibition : Research indicates that this compound may act as an inhibitor for certain enzymes involved in metabolic pathways. For instance, it has been suggested that it could inhibit vanin-1, an enzyme linked to inflammation and metabolism .
- Receptor Modulation : The compound may also interact with specific receptors, influencing cellular signaling pathways and gene expression.
Antimicrobial Activity
This compound has shown potential antimicrobial properties in various studies:
- Antibacterial Effects : Preliminary studies suggest that this compound may exhibit activity against both Gram-positive and Gram-negative bacteria, although specific data on minimum inhibitory concentrations (MIC) is still under investigation .
Case Studies and Research Findings
Recent research has explored the synthesis and biological evaluation of this compound and its derivatives:
- Synthesis : The synthesis typically involves cyclization reactions of precursor compounds under controlled conditions, facilitating the formation of the spirocyclic structure.
-
Biological Evaluation :
- A study highlighted the interaction of similar spirocyclic compounds with bacterial topoisomerases, suggesting that this compound might share similar inhibitory mechanisms against bacterial enzymes .
- Another investigation into related compounds indicated potential for these structures to modulate enzyme activity significantly, which could translate into therapeutic applications in infectious diseases and metabolic disorders.
Comparative Analysis with Related Compounds
The following table summarizes structural features and biological activities of related compounds within the spirocyclic class:
| Compound Name | Structural Features | Notable Biological Activity |
|---|---|---|
| This compound | Contains a methyl group at the 6-position | Potential enzyme inhibitor |
| Methyl 6-azaspiro[4.5]decane-8-carboxylate | Lacks methyl substitution at the 6-position | Antimicrobial properties noted |
| Methyl 8-methyl-2-azaspiro[4.5]decane-4-carboxylate | Contains a methyl group at the 8-position | Specific interactions with metabolic enzymes |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
